Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
CAS No.: 60638-81-5
Cat. No.: VC2362876
Molecular Formula: C8H7ClO5S
Molecular Weight: 250.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60638-81-5 |
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Molecular Formula | C8H7ClO5S |
Molecular Weight | 250.66 g/mol |
IUPAC Name | methyl 5-chlorosulfonyl-2-hydroxybenzoate |
Standard InChI | InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3 |
Standard InChI Key | JCUQSWVHGVRETC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O |
Introduction
Chemical Identification and Structure
Basic Identification Parameters
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is a benzoate derivative characterized by specific identifying parameters. It carries the CAS registry number 60638-81-5, providing a unique identifier for the compound in chemical databases and literature . The molecular formula is C₈H₇ClO₅S, indicating its composition of carbon, hydrogen, chlorine, oxygen, and sulfur atoms in specific proportions . Its molecular weight is 250.65600 g/mol, placing it in the medium molecular weight range for organic compounds .
Structurally, this compound features a benzoic acid scaffold with a methyl ester group, a hydroxyl group at position 2, and a chlorosulfonyl group at position 5. The presence of these functional groups contributes to its chemical reactivity and applications. The exact mass of the compound is reported as 249.97000, which is slightly different from its molecular weight due to isotopic considerations .
Structural Features and Functional Groups
The molecule possesses several important functional groups that define its chemical behavior. The chlorosulfonyl group (-SO₂Cl) at position 5 is highly reactive and serves as a key point for further chemical modifications through nucleophilic substitution reactions. The hydroxyl group (-OH) at position 2 provides a site for hydrogen bonding and potential chemical transformations. The methyl ester functionality (-COOCH₃) offers another reactive site, particularly for hydrolysis or transesterification reactions.
These structural characteristics are reflected in the compound's physical and chemical properties, including its polarity, solubility profile, and reactivity patterns. The polar surface area (PSA) is reported as 89.05000, indicating moderate polarity, while the LogP value of 2.18710 suggests a balance between hydrophilic and lipophilic character .
Physical and Chemical Properties
Physical Properties
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate exhibits specific physical properties that are important for its handling, storage, and application in synthetic processes. Table 1 summarizes the key physical properties of this compound based on available data and predictions.
Table 1: Physical Properties of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
The predicted boiling point of 369.7±32.0 °C indicates that this compound has a relatively high thermal stability, which is consistent with its complex molecular structure and functional groups. The density of 1.322±0.06 g/cm³ suggests that it is denser than water, a property common to many aromatic compounds containing heteroatoms .
Chemical Reactivity
The chemical reactivity of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is primarily determined by its functional groups. The chlorosulfonyl group is highly reactive toward nucleophiles, making this compound valuable as an intermediate in various synthetic pathways. This group readily undergoes nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related derivatives .
The hydroxyl group at position 2 can participate in hydrogen bonding and can be subjected to alkylation, acylation, or other transformations. Its proximity to the carboxyl ester group may also influence reactivity through intramolecular hydrogen bonding or neighboring group effects. The methyl ester functionality is susceptible to hydrolysis under basic or acidic conditions, providing access to the corresponding carboxylic acid derivative .
In synthetic applications, the differential reactivity of these functional groups allows for selective transformations and the creation of more complex molecules. For instance, the compound can serve as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals through controlled modification of its reactive sites .
Synthesis and Production Methods
Synthetic Pathways
The reaction generally proceeds through electrophilic aromatic substitution, where chlorosulfonic acid (ClSO₃H) acts as both the sulfonating agent and the reaction medium. The electron-donating hydroxyl group at position 2 directs the incoming chlorosulfonyl group primarily to position 5 of the aromatic ring, resulting in the formation of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate .
A related synthetic pathway is described in the context of preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid, where methyl salicylate is sulfonated with chlorosulfonic acid as an initial step . This suggests that Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate serves as an intermediate in this synthetic sequence.
Production Considerations
Industrial or laboratory-scale production of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate requires careful control of reaction conditions to ensure high yield and purity. The chlorosulfonation reaction typically requires moderate temperatures (70-80°C) and specific reaction times (approximately 1.5 hours) to achieve optimal results .
Several factors influence the efficiency of the production process:
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Temperature control: The reaction is exothermic, necessitating careful temperature management to prevent side reactions or decomposition.
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Concentration of reagents: The ratio of chlorosulfonic acid to methyl salicylate affects both the yield and selectivity of the reaction.
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Reaction time: Sufficient time must be allowed for complete conversion while avoiding prolonged exposure that might lead to undesired reactions.
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Purification procedures: The isolation and purification of the product require appropriate techniques such as recrystallization or chromatography to achieve the desired purity.
The reported yield for related chlorosulfonation reactions is approximately 65%, indicating that optimization of reaction conditions could potentially improve the efficiency of the process .
Applications and Uses
Role as a Chemical Intermediate
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate finds significant application as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Its utility stems from the presence of multiple functional groups that can be selectively modified to introduce structural diversity in target molecules.
Related Compounds
Structural Analogs
Several compounds structurally related to Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate appear in the search results, providing context for understanding its place within a broader family of compounds. These structural analogs differ in specific functional groups while maintaining certain core structural elements:
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Methyl 5-chlorosulfonyl-2-ethoxybenzoate (CAS: 200575-17-3): This analog features an ethoxy group in place of the hydroxyl group at position 2. Its molecular formula is C₁₀H₁₁ClO₅S, and it has a molecular weight of 278.70900 .
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Methyl 5-(chlorosulfonyl)-2-methylbenzoate (CAS: 866358-17-0): In this analog, the hydroxyl group at position 2 is replaced by a methyl group. Its molecular formula is C₉H₉ClO₄S .
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5-Chlorosulfonyl-2-hydroxybenzoic acid (CAS: 17243-13-9): This compound represents the carboxylic acid form (rather than the methyl ester) of the target compound. Its molecular formula is C₇H₅ClO₅S and molecular weight is 236.63 .
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Methyl 5-chloro-2-hydroxybenzoate (CAS: 4068-78-4): This compound lacks the sulfonyl chloride group at position 5, having only a chloro substituent instead. Its molecular formula is C₈H₇ClO₃ and molecular weight is 186.59 .
These structural relationships highlight the modular nature of these compounds and the potential for systematic modification to tune properties for specific applications.
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